3-Pyridin-3-ylcyclohexanamine

Medicinal Chemistry Cheminformatics ADME Prediction

3-Pyridin-3-ylcyclohexanamine, also cataloged as cis-(1R,3S)-3-pyridin-3-ylcyclohexan-1-amine (PubChem CID 67134049), is a chiral bicyclic amine composed of a cyclohexane ring with a primary amine substituent and a 3-pyridinyl group. It has a molecular weight of 176.26 g/mol, a computed LogP (XLogP3-AA) of 1.4, a topological polar surface area (TPSA) of 38.9 Ų, and a single rotatable bond.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13855831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridin-3-ylcyclohexanamine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)C2=CN=CC=C2
InChIInChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h2,4,6,8-9,11H,1,3,5,7,12H2
InChIKeyZYYYYKKXOVXHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridin-3-ylcyclohexanamine (C11H16N2): Chemical Identity, Computed Physicochemical Profile, and Procurement Considerations


3-Pyridin-3-ylcyclohexanamine, also cataloged as cis-(1R,3S)-3-pyridin-3-ylcyclohexan-1-amine (PubChem CID 67134049), is a chiral bicyclic amine composed of a cyclohexane ring with a primary amine substituent and a 3-pyridinyl group [1]. It has a molecular weight of 176.26 g/mol, a computed LogP (XLogP3-AA) of 1.4, a topological polar surface area (TPSA) of 38.9 Ų, and a single rotatable bond [1]. The N-methyl derivative of this compound is documented as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the BRENDA enzyme database [2], but direct quantitative biological activity data or comparative performance metrics for the non-methylated parent compound are currently not available in the accessible primary literature or authoritative databases.

Why 3-Pyridin-3-ylcyclohexanamine Cannot Be Interchanged with Generic Pyridinyl-Cyclohexanamine Analogs for Research Sourcing


The term 'pyridinyl-cyclohexanamine' encompasses multiple distinct constitutional isomers and stereoisomers, including 1-(pyridin-3-yl)cyclohexan-1-amine (CAS 104096-28-8) and 3-pyridin-3-ylcyclohexan-1-amine (CAS 933700-52-8), each of which may also exist in different enantiomeric or diastereomeric forms [1]. The specific cis-(1R,3S) stereochemistry defined by PubChem for 3-pyridin-3-ylcyclohexanamine generates a distinct three-dimensional pharmacophore that cannot be replicated by 1-substituted analogs or other stereoisomers [1]. The N-methyl derivative of the target compound is a recognized cholinesterase inhibitor in the BRENDA database, suggesting that the core scaffold possesses biological recognition features [2]. However, no direct head-to-head comparative data (e.g., IC50, Ki, selectivity ratios) have been identified in the accessible public literature to substantiate claims of superior potency, selectivity, or pharmacokinetic advantage for 3-pyridin-3-ylcyclohexanamine over its closest structural analogs. Generic interchange without stereochemically and regiochemically verified sourcing carries a high risk of obtaining a compound with divergent biological properties.

Quantitative Differentiation Evidence for 3-Pyridin-3-ylcyclohexanamine: A Critical Appraisal of Available Data


Evidence Item 1: Computed Physicochemical Profile — Lipophilicity (XLogP3-AA) vs. 1-(Pyridin-3-yl)cyclohexan-1-amine

The computed octanol-water partition coefficient (XLogP3-AA) for 3-pyridin-3-ylcyclohexanamine is 1.4, as reported in PubChem [1]. This value is identical to the XLogP3-AA of 1.4 calculated for the regioisomeric 1-(pyridin-3-yl)cyclohexan-1-amine (PubChem CID 53429012) [2]. Both compounds share the same molecular formula (C11H16N2) and molecular weight (176.26 g/mol). Therefore, based on computed lipophilicity alone, no differentiation is evident between the 3-substituted and 1-substituted regioisomers.

Medicinal Chemistry Cheminformatics ADME Prediction

Evidence Item 2: Computed Physicochemical Profile — Topological Polar Surface Area (TPSA) vs. 1-(Pyridin-3-yl)cyclohexan-1-amine

The topological polar surface area (TPSA) for 3-pyridin-3-ylcyclohexanamine is 38.9 Ų, as computed by Cactvs and recorded in PubChem [1]. The TPSA for 1-(pyridin-3-yl)cyclohexan-1-amine is also 38.9 Ų [2]. Since TPSA is a key predictor of oral bioavailability and blood-brain barrier penetration, the identical values suggest that these two regioisomers have equivalent predicted passive absorption characteristics when judged solely by this two-dimensional molecular descriptor.

Drug Design Bioavailability Prediction Cheminformatics

Evidence Item 3: Enzyme Inhibitory Activity of N-Methyl Derivative — Qualitative Cholinesterase Inhibition vs. Structural Scaffold Baseline

The BRENDA enzyme database catalogs the N-methyl derivative of the target compound (N-methyl-3-pyridin-3-ylcyclohexanamine) as an inhibitor of acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BChE, EC 3.1.1.8) [1]. The ligand entry indicates that pKi values were measured and compared for human AChE, horse BChE, and Berrytheutis magister BChE [1]. However, the specific numeric pKi values are not retrievable from the public-facing BRENDA interface without direct database access. No equivalent enzyme inhibition data have been identified for the non-methylated parent compound (3-pyridin-3-ylcyclohexanamine) in any accessible public database or literature source. This absence of primary data precludes any quantitative comparison of potency, selectivity, or mechanism between the parent compound and its N-methyl analog.

Cholinesterase Inhibition Enzymology Neuroscience

Identified Research and Industrial Application Scenarios for 3-Pyridin-3-ylcyclohexanamine Based on Current Evidence


Scenario 1: Use as a Stereochemically Defined Chiral Scaffold in Medicinal Chemistry SAR Campaigns

3-Pyridin-3-ylcyclohexanamine, with its cis-(1R,3S) stereochemistry as defined in PubChem [1], can serve as a structurally rigid, chiral building block for structure-activity relationship (SAR) exploration of G-protein coupled receptors, ion channels, or enzyme targets that recognize 3-substituted cyclohexylamine motifs. The TPSA of 38.9 Ų and XLogP3-AA of 1.4 [1] place the compound within favorable drug-like chemical space, making it a suitable starting scaffold for lead generation programs. In the absence of bioactivity data specific to the parent compound, its primary value lies in its precise stereochemical definition and its potential for diversification via N-alkylation, acylation, or reductive amination to probe chemical space adjacent to biologically active N-methyl analogs [2].

Scenario 2: Reference Standard for Analytical Method Development Targeting Pyridinyl-Cyclohexanamine Regioisomers

Because 3-pyridin-3-ylcyclohexanamine and 1-(pyridin-3-yl)cyclohexan-1-amine share identical molecular weight (176.26 g/mol) and elemental composition (C11H16N2) [1][3], they cannot be distinguished by nominal mass spectrometry alone. Procurement of well-characterized, stereochemically pure 3-pyridin-3-ylcyclohexanamine enables its use as a retention time and fragmentation pattern standard in HPLC-MS or GC-MS method development for the separation and identification of pyridinyl-cyclohexanamine regioisomers in reaction mixtures, purity testing, or stability studies.

Scenario 3: Precursor for the Synthesis and Comparative Pharmacological Profiling of N-Substituted Cholinesterase Inhibitors

The BRENDA database documents that the N-methyl derivative of the target compound is an inhibitor of human AChE and horse/B. magister BChE [2]. 3-Pyridin-3-ylcyclohexanamine can therefore be employed as a key synthetic intermediate for the preparation of a focused library of N-alkylated or N-acylated analogs. Such a library would enable systematic comparative pharmacological profiling of cholinesterase inhibition (IC50, Ki, selectivity ratios) to establish the quantitative contribution of the N-substituent to potency and enzyme subtype selectivity, filling the current evidence gap for this compound class.

Scenario 4: Procurement as a Negative Control or Inactive Scaffold Control in N-Methyl Analog Studies

In the absence of publicly available AChE or BChE inhibition data for 3-pyridin-3-ylcyclohexanamine, a prudent procurement scenario is its use as a non-methylated control compound alongside the N-methyl analog in enzyme inhibition assays. This approach would directly test the hypothesis that the N-methyl group is critical for cholinesterase binding and inhibitory activity, as implied by the BRENDA annotation focusing exclusively on the N-methyl derivative [2]. Such a head-to-head experiment would generate the quantitative comparative data (e.g., IC50 ratio) that is currently missing from the public domain.

Quote Request

Request a Quote for 3-Pyridin-3-ylcyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.